

Application Note: Developing Antimicrobial Peptidomimetics Utilizing 1,3,5-Triazine Scaffolds

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Compound of Interest

Compound Name:	Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
CAS No.:	1142201-20-4
Cat. No.:	B3083603

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Target Audience: Researchers, medicinal chemists, and drug development professionals.

Content Focus: Scaffold design, sequential nucleophilic aromatic substitution (S_NAr), solid-phase peptide synthesis (SPPS), and self-validating biological assays.

Executive Summary & Rationale

The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens necessitates the development of novel antimicrobial agents. While natural cationic antimicrobial peptides (AMPs) exhibit potent broad-spectrum activity, their clinical translation is severely hindered by poor proteolytic stability, high manufacturing costs, and off-target hemolytic toxicity.

To overcome these limitations, structural mimicry using unnatural scaffolds has emerged as a premier strategy. The 1,3,5-triazine scaffold—derived from inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)—offers a highly rigid, predictable, and metabolically stable core. By leveraging the temperature-dependent reactivity of cyanuric chloride, researchers can

precisely engineer amphipathic peptidomimetics that resist protease degradation while maintaining potent, selective antimicrobial efficacy[1][2].

The Chemical Logic: Causality in Triazine Functionalization

The fundamental advantage of the 1,3,5-triazine core lies in its capacity for substrate-defined trisubstitution via sequential Nucleophilic Aromatic Substitution (SNAr).

The Thermodynamic Causality: Cyanuric chloride possesses three highly electrophilic carbon centers due to the electron-withdrawing nature of the nitrogen atoms and the three chlorine substituents. When the first chlorine is displaced by an electron-donating nucleophile (e.g., an alkylamine), the electron density of the triazine ring increases. This reduces the electrophilicity of the remaining carbon centers, thereby raising the activation energy required for subsequent substitutions[3][4].

This thermodynamic step-function allows chemists to achieve asymmetric functionalization simply by controlling the reaction temperature:

- 0 °C: Monosubstitution (Introduction of a hydrophobic tail).
- 25 °C (Room Temp): Disubstitution (Introduction of a cationic headgroup).
- 60–80 °C: Trisubstitution (Introduction of an Fmoc-protected amino acid linker for SPPS compatibility).



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Fig 1: Temperature-controlled sequential SNAr workflow for triazine peptidomimetic synthesis.

Experimental Protocols

The following self-validating protocols detail the synthesis and biological evaluation of short, triazine-based antimicrobial peptidomimetics (e.g., trimer and tetramer analogs inspired by the BJK-4 framework)[5][6].

Protocol 3.1: Synthesis of Fmoc-Triazine Amino Acid Building Blocks

Objective: Synthesize a bifunctional, amphipathic unnatural amino acid for SPPS.

- Monosubstitution (0 °C):
 - Dissolve 1.0 eq of cyanuric chloride in anhydrous dichloromethane (DCM). Cool to 0 °C in an ice bath.

- Add 1.0 eq of a hydrophobic amine (e.g., octylamine) and 1.2 eq of N,N-diisopropylethylamine (DIPEA) dropwise.
- Validation: Stir for 1 hour. Confirm the disappearance of the starting material via TLC (Hexane:EtOAc).
- Disubstitution (25 °C):
 - To the reaction mixture, add 1.0 eq of a Boc-protected diamine (e.g., Boc-ethylenediamine) and 1.5 eq of DIPEA.
 - Remove the ice bath and stir at room temperature for 4–6 hours.
 - Validation: Perform an aqueous wash to remove salts. Confirm the intermediate mass via LC-MS.
- Trisubstitution (80 °C):
 - Exchange the solvent to 1,4-dioxane. Add 1.2 eq of an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and 2.0 eq of DIPEA.
 - Reflux at 80 °C for 12–16 hours.
 - Causality Note: The elevated temperature is strictly required to overcome the high activation barrier of the highly electron-rich disubstituted triazine intermediate[3].
- Purification: Purify the final Fmoc-triazine-AA via silica gel column chromatography.

Protocol 3.2: Solid-Phase Peptide Synthesis (SPPS)

Objective: Assemble sequence-defined triazine oligomers.

- Resin Preparation: Swell Rink Amide AM resin (loading ~0.5 mmol/g) in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF and DCM.
- Coupling:

- Pre-activate 3.0 eq of the Fmoc-triazine-AA with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 5 minutes.
- Add to the resin and agitate for 2–4 hours.
- Causality Note: Extended coupling times are required because the bulky triazine core introduces significant steric hindrance compared to natural amino acids.
- Cleavage & Global Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours to simultaneously cleave the oligomer from the resin and remove the Boc protecting groups from the cationic heads.
- Isolation: Precipitate the peptidomimetic in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Protocol 3.3: Antimicrobial Efficacy (MIC) & Hemolysis Assays

Objective: Determine the therapeutic index (selectivity) of the synthesized compounds.

- MIC Determination (Broth Microdilution):
 - Culture target strains (e.g., *E. coli*, *S. aureus*) to mid-log phase and dilute to 1×10⁵ CFU/mL in Mueller-Hinton broth.
 - In a 96-well plate, perform 2-fold serial dilutions of the peptidomimetic (range: 128 to 0.5 µg/mL).
 - Incubate at 37 °C for 18 hours. The MIC is the lowest concentration with no visible bacterial growth.
- Hemolysis Assay (HC₅₀):
 - Wash sheep red blood cells (sRBCs) with PBS until the supernatant is clear. Prepare a 1% (v/v) sRBC suspension.
 - Incubate the suspension with varying concentrations of the peptidomimetic for 1 hour at 37 °C.

- Centrifuge at 1,000 × g for 5 minutes. Measure the absorbance of the supernatant at 414 nm (hemoglobin release).
- Self-Validation: Use 0.1% Triton X-100 as a 100% lysis positive control and PBS as a 0% baseline.

Protocol 3.4: Proteolytic Stability Validation

- Incubate the purified peptidomimetic (100 μM) with Trypsin at a 1:100 (enzyme:substrate) molar ratio in PBS at 37 °C.
- Extract aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately with 1% TFA.
- Analyze via analytical RP-HPLC. Calculate the half-life (t_{1/2}) based on the integration of the intact peptidomimetic peak over time.

Data Presentation & Expected Outcomes

The incorporation of triazine cores dramatically shifts the pharmacological profile of the compound. As demonstrated in literature^{[5][6]}, short triazine oligomers (trimers) achieve optimal amphipathicity, yielding potent antimicrobial activity while completely evading protease degradation and hemolytic toxicity.

Compound Class	Sequence / Structure	MIC: E. coli (μg/mL)	MIC: S. aureus (μg/mL)	Hemolysis (HC ₅₀)	Proteolytic t _{1/2} (Trypsin)
Natural AMP	Melittin (26-mer)	2 - 4	1 - 2	< 5 μg/mL (Highly Toxic)	< 10 minutes
Triazine Trimer	BJK-4 Analog (3-mer)	4 - 8	4 - 8	> 200 μg/mL (Safe)	> 24 hours (Stable)
Triazine Tetramer	BJK-6 Analog (4-mer)	8 - 16	8 - 16	> 100 μg/mL	> 24 hours

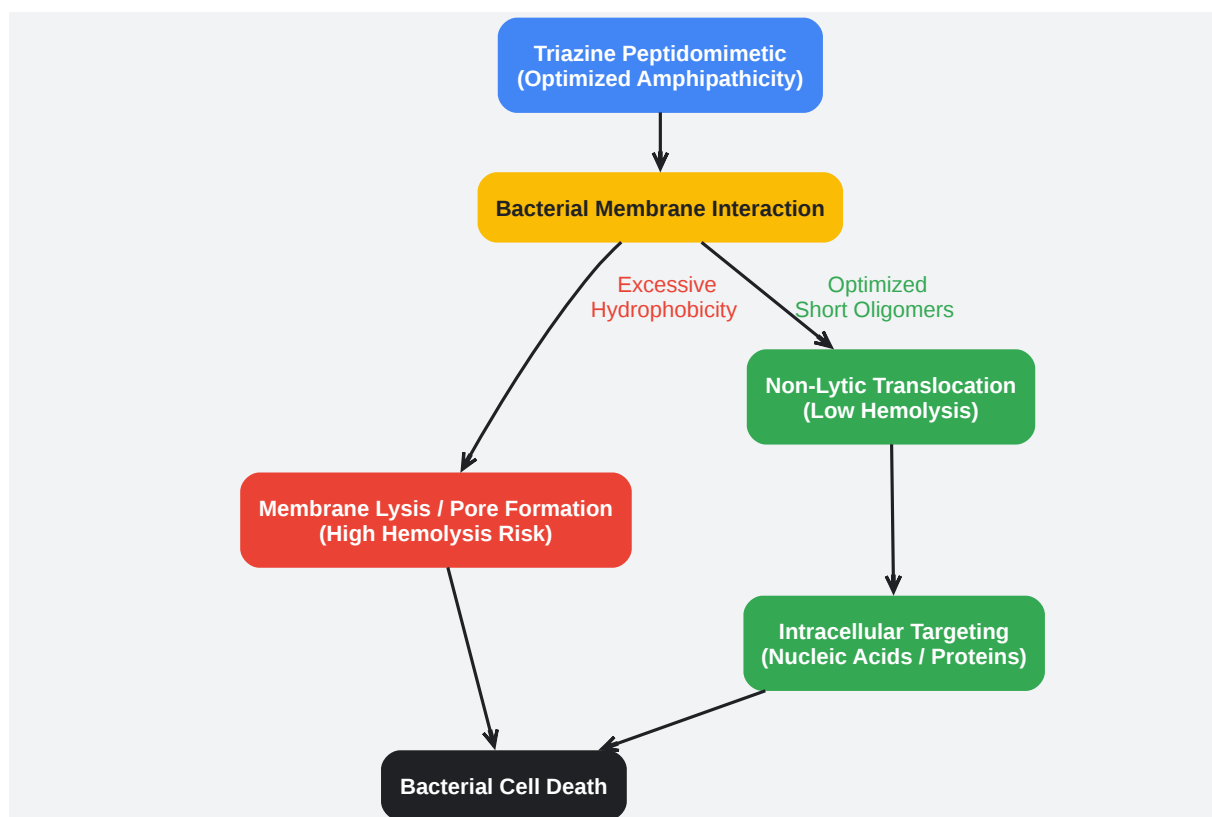
Data interpretation: The Triazine Trimer maintains comparable MIC values to natural AMPs but increases the therapeutic window by over 40-fold due to the lack of hemolytic activity.

Furthermore, the unnatural triazine backbone is entirely invisible to mammalian proteases.

Mechanistic Insights: Escaping the Lytic Paradigm

A critical causality in the design of triazine peptidomimetics is the shift in the Mechanism of Action (MOA). Natural AMPs like Melittin are highly cationic and hydrophobic, acting as biological detergents. They accumulate on the lipid bilayer and form pores, which inherently leads to the destruction of mammalian red blood cells (hemolysis).

Conversely, optimized short triazine peptidomimetics (such as the trimer BJK-4) possess a finely tuned amphipathicity. They engage the bacterial membrane but do not lyse it. Instead, they undergo non-lytic membrane translocation, accumulating in the cytoplasm where they bind to intracellular targets (e.g., nucleic acids or essential proteins), triggering bacterial cell death without rupturing the membrane[5][6].



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Fig 2: Divergent mechanisms of action: Lytic vs. Non-lytic intracellular targeting pathways.

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